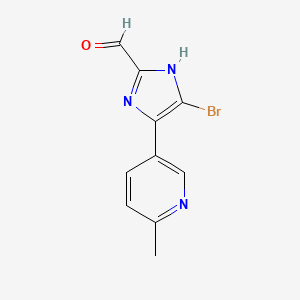
5-Bromo-4-(6-methyl-3-pyridyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022766 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022766 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of methanesulfonate crystal forms, which are prepared under controlled conditions to achieve the desired solubility and stability .
Industrial Production Methods: Industrial production of MFCD33022766 is designed to be scalable and cost-effective. The process involves large-scale reactions in specialized reactors, ensuring consistent quality and high output. The preparation method is simple and suitable for industrial applications, facilitating the production and storage of pharmaceutical preparations .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022766 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022766 include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may involve the use of water radical cations under ambient conditions, leading to high yields and eco-friendly processes .
Major Products Formed: The major products formed from the reactions of MFCD33022766 depend on the specific reagents and conditions used. These products are often valuable intermediates for further chemical synthesis or direct applications in various industries.
Applications De Recherche Scientifique
MFCD33022766 has a wide range of scientific research applications, making it a versatile compound in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is explored for its potential therapeutic effects, while in industry, it is utilized in the production of advanced materials and pharmaceuticals .
Mécanisme D'action
The mechanism of action of MFCD33022766 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact pathways and molecular targets are subjects of ongoing research, aiming to uncover the detailed mechanisms and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: MFCD33022766 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness: What sets MFCD33022766 apart from other similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for a wide range of applications, from basic research to industrial production .
Conclusion
MFCD33022766 is a compound with significant potential in various scientific and industrial fields. Its unique properties, versatile applications, and ongoing research make it an exciting subject for further exploration and development.
Propriétés
Formule moléculaire |
C10H8BrN3O |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
5-bromo-4-(6-methylpyridin-3-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-6-2-3-7(4-12-6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14) |
Clé InChI |
LOZQYOMSMXZRBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















